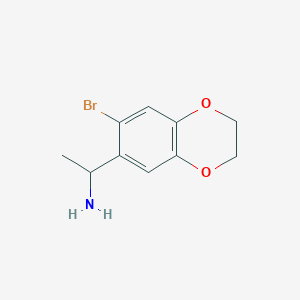![molecular formula C11H13NO2S B13186826 N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a sulfanyl group linked to an oxopropyl moiety . It is primarily used in research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide typically involves the reaction of 4-mercaptophenylacetic acid with 2-oxopropyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxopropyl group can be reduced to form the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . The oxopropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Methyl-1-piperazinyl)sulfonyl)phenylacetamide: Exhibits good analgesic activity.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Known for its antimicrobial properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H13NO2S |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
N-[4-(2-oxopropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)7-15-11-5-3-10(4-6-11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
ABYPFCYECXTDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
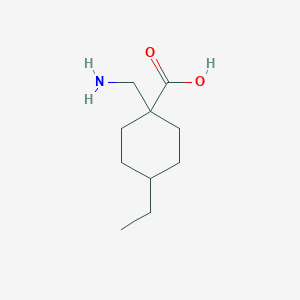
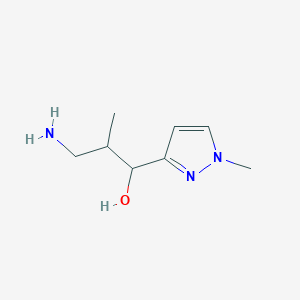
![Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
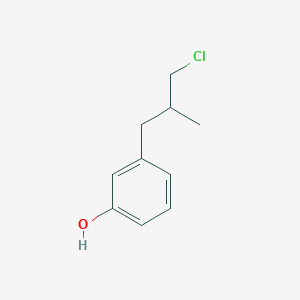
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
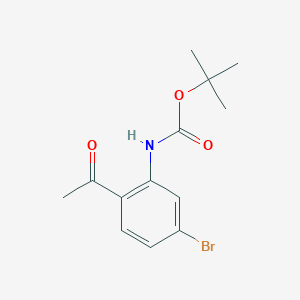
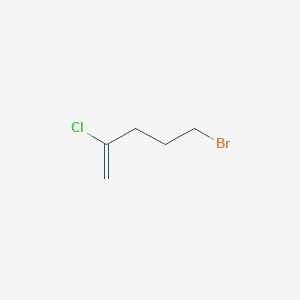
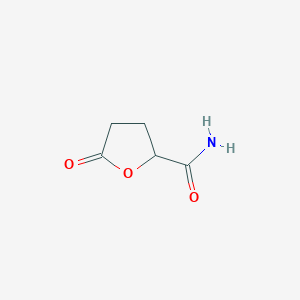
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
amine](/img/structure/B13186817.png)
